Ethyl 2-(4-bromo-3-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a chemical compound with the CAS number 1296223-82-9 . It is often used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate involves several steps. A common method involves the use of methyl magnesium bromide in diethyl ether, which is added to a mixture of ethyl 2-(4-bromo-3-fluorophenyl)acetate and THF .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate is represented by the InChI code1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
. This indicates the presence of carbon, hydrogen, bromine, fluorine, and oxygen atoms in the molecule.
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, was characterized using techniques like FT-IR, UV-Visible, and single-crystal X-ray diffraction. This illustrates the use of ethyl 2-(4-bromo-3-fluorophenyl)acetate derivatives in chemical synthesis and structural analysis (Sapnakumari et al., 2014).
Potential Medical Applications
- A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and displayed potent cytotoxic activity against human cancer cell lines, suggesting its use in cancer research and potential therapeutic applications (Riadi et al., 2021).
Corrosion Inhibition
- Chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, demonstrated high inhibition activities for mild steel corrosion in hydrochloric acid, highlighting their potential in corrosion protection studies (Lgaz et al., 2017).
Pharmaceutical Chemistry Education
- Ethyl (4-phenylphenyl)acetate, a compound related to ethyl 2-(4-bromo-3-fluorophenyl)acetate, was synthesized in an undergraduate chemistry laboratory setting to demonstrate green chemistry principles and pharmaceutical research methods (Costa et al., 2012).
Antimicrobial Properties
- The synthesis of secondary amine oxalates, which showed significant antibacterial activity, involved the reaction of cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester and 4-fluorophenylmagnesium bromide, indicating the potential antimicrobial applications of these compounds (Arutyunyan et al., 2013).
Safety And Hazards
Ethyl 2-(4-bromo-3-fluorophenyl)acetate is classified as a warning substance according to the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
ethyl 2-(4-bromo-3-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJBHWNZBXGCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-3-fluorophenyl)acetate | |
CAS RN |
1296223-82-9 | |
Record name | ethyl 2-(4-bromo-3-fluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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